![molecular formula C22H27N3O3S B13855508 7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thieno[3,2-c]pyridin-4-one core, substituted with a 3,4-dimethoxyphenyl group and a piperidin-4-ylamino methyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the 3,4-dimethoxyphenyl and piperidin-4-ylamino methyl groups through various substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(3,4-dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and immunology .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. This could lead to the development of new treatments for cancer, inflammatory diseases, and neurological disorders .
Industry
Industrially, the compound’s unique properties make it suitable for applications in materials science, such as the development of new polymers or advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-(3,4-dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridin-4-one derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Uniqueness
What sets 7-(3,4-dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one apart is its specific combination of functional groups, which confer unique properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C22H27N3O3S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
7-(3,4-dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C22H27N3O3S/c1-25-13-18(14-4-5-19(27-2)20(10-14)28-3)21-17(22(25)26)11-16(29-21)12-24-15-6-8-23-9-7-15/h4-5,10-11,13,15,23-24H,6-9,12H2,1-3H3 |
Clave InChI |
YAJKJSWEIFBDOO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=C(S2)CNC3CCNCC3)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
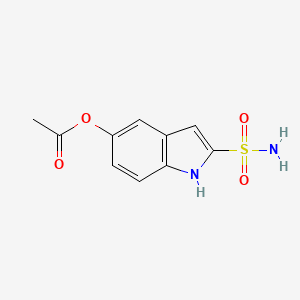
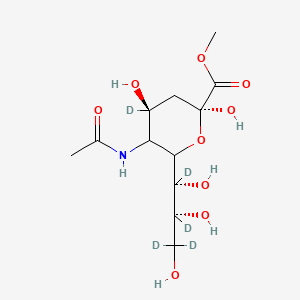
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)

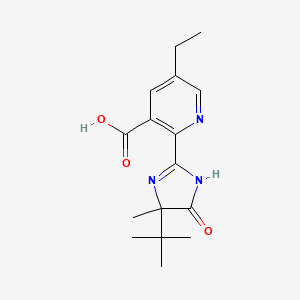

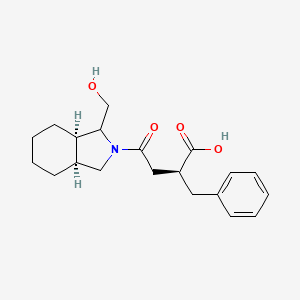



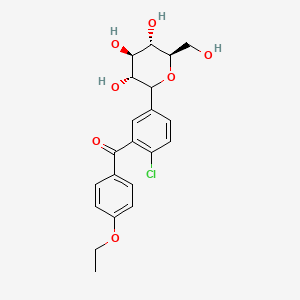

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
